1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose
Brand Name:
Vulcanchem
CAS No.:
81028-98-0
VCID:
VC0043423
InChI:
InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C
Molecular Formula:
C16H20O7S
Molecular Weight:
356.4 g/mol
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose
CAS No.: 81028-98-0
Reference Standards
VCID: VC0043423
Molecular Formula: C16H20O7S
Molecular Weight: 356.4 g/mol
CAS No. | 81028-98-0 |
---|---|
Product Name | 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose |
Molecular Formula | C16H20O7S |
Molecular Weight | 356.4 g/mol |
IUPAC Name | [(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1 |
Standard InChIKey | ZRGAFSDLQODLRO-GZBLMMOJSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H]([C@H]4CO[C@@H]2O4)OC(O3)(C)C |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C |
Synonyms | 1,6-Anhydro-3,4-O-(1-methylethylidene)-β-D-galactopyranose 4-Methylbenzenesulfonate; 1,6-Anhydro-3,4-O-isopropylindene-2-tosyl-β-D-galactose; |
PubChem Compound | 22216897 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume